PF-184
Vue d'ensemble
Description
PF-184 est un inhibiteur puissant et sélectif de la kinase IκB-2 (IKK-2)Le composé est connu pour sa haute sélectivité et son efficacité à inhiber l'IKK-2, ce qui en fait un outil précieux dans la recherche scientifique .
Applications De Recherche Scientifique
PF-184 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of IκB kinase-2 and its effects on various biochemical pathways.
Biology: Employed in cellular assays to investigate the role of IκB kinase-2 in inflammation and immune response.
Medicine: Potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical products
Mécanisme D'action
Target of Action
PF-184, also known as NCGC00263213-01, is a potent and selective inhibitor of IKK-2 . IKK-2, or IκB kinase, plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation, immunity, cell survival, and other cellular processes .
Mode of Action
This compound interacts with its target, IKK-2, by binding to it and inhibiting its activity . This inhibition prevents the downstream activation of the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting IKK-2, this compound prevents the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immune response . The downstream effects include a reduction in the production of inflammatory mediators, such as TNF-α .
Pharmacokinetics
It has been reported that this compound has a low oral bioavailability and high intravenous clearance . It is primarily cleared through metabolism, with negligible renal excretion .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of inflammation. By inhibiting IKK-2 and subsequently the NF-κB signaling pathway, this compound reduces the production of inflammatory mediators . This can lead to a decrease in inflammation-related symptoms in conditions such as asthma and chronic obstructive pulmonary disease .
Analyse Biochimique
Biochemical Properties
PF-184 interacts with IKK-2, a kinase involved in the NF-κB signaling pathway . It inhibits IKK-2 with an IC50 value of 37 nM, showing selectivity over rhIKK-1, IKKi, and more than 30 tyrosine and serine/threonine kinases . This interaction affects the biochemical reactions involving these enzymes and proteins, altering their function and potentially the overall cellular response to stimuli .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It broadly inhibits IKK-2-dependent inflammatory products in human disease-relevant cells, such as PBMC, neutrophils, airway epithelial cells, and airway endothelial cells . It also inhibits IL-1β-induced TNF-α in a concentration-dependent manner in PBMCs .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to IKK-2, inhibiting its activity and thereby affecting the NF-κB signaling pathway . This can lead to changes in gene expression and cellular responses to inflammation and other stimuli .
Dosage Effects in Animal Models
In animal models, this compound has been shown to dose-dependently inhibit neutrophil infiltration and BAL cell cytokine production in a rat airway inflammation model
Metabolic Pathways
Given its role as an IKK-2 inhibitor, it likely affects pathways involving this kinase, such as the NF-κB signaling pathway .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du PF-184 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Le processus comprend généralement les étapes suivantes :
Formation du cycle pyrrolidine : Le cycle pyrrolidine est synthétisé par une série de réactions impliquant la condensation de matières premières appropriées.
Introduction du groupe fluorophényle : Le groupe fluorophényle est introduit par une réaction de substitution nucléophile.
Formation du cycle indazole : Le cycle indazole est formé par des réactions de cyclisation.
Couplage final et purification : La dernière étape implique le couplage des intermédiaires synthétisés et la purification du produit par recristallisation ou chromatographie
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela comprend l'utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
Le PF-184 subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels dans le this compound.
Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la synthèse et la modification du this compound
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs nucléophiles comme l'hydrure de sodium et le carbonate de potassium sont utilisés
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, qui sont utilisés pour des recherches et développements supplémentaires .
Applications de recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l'inhibition de la kinase IκB-2 et ses effets sur diverses voies biochimiques.
Biologie : Employé dans des tests cellulaires pour étudier le rôle de la kinase IκB-2 dans l'inflammation et la réponse immunitaire.
Médecine : Applications thérapeutiques potentielles dans le traitement des maladies inflammatoires telles que l'asthme et la bronchopneumopathie chronique obstructive.
Industrie : Utilisé dans le développement de médicaments anti-inflammatoires et d'autres produits pharmaceutiques
Mécanisme d'action
Le this compound exerce ses effets en inhibant sélectivement la kinase IκB-2. Cette inhibition empêche la phosphorylation et la dégradation de l'IκB, ce qui conduit à la suppression de la voie de signalisation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB). L'inhibition de cette voie réduit la production de cytokines pro-inflammatoires et d'autres médiateurs inflammatoires .
Comparaison Avec Des Composés Similaires
Composés similaires
Hydrate de PF-184 : Une forme hydratée de this compound ayant des propriétés inhibitrices similaires.
Inhibiteurs de l'IKK-2 : D'autres inhibiteurs de la kinase IκB-2, tels que le BMS-345541 et le TPCA-1
Unicité du this compound
Le this compound est unique en raison de sa haute sélectivité et de sa puissance à inhiber la kinase IκB-2. Il démontre une sélectivité significative par rapport aux autres kinases, ce qui en fait un outil précieux pour étudier le rôle spécifique de la kinase IκB-2 dans divers processus biologiques .
Activité Biologique
The compound 8-[[2-[(3R,4S)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide, often referred to as G-130, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of G-130 is characterized by a complex arrangement of functional groups that contribute to its biological properties. The compound features:
- A pyrrolidine moiety that enhances solubility and bioavailability.
- A chloropyridine group that may interact with various biological targets.
- An indazole core known for its diverse pharmacological activities.
G-130 exhibits multiple biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that G-130 can inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been reported to inhibit certain kinases that play a role in cancer cell proliferation.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, potentially mitigating oxidative stress in cells. This property is crucial for protecting cellular components from damage.
- Anti-inflammatory Effects : G-130 has been observed to reduce inflammatory markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases.
Pharmacological Studies
Research has highlighted several pharmacological effects of G-130:
- Anticancer Activity : In vitro studies indicate that G-130 effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate apoptotic pathways makes it a candidate for further development as an anticancer agent .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.2 | Induction of apoptosis |
A549 (Lung) | 7.8 | Inhibition of cell proliferation |
HeLa (Cervical) | 6.0 | Modulation of cell cycle regulators |
- Neuroprotective Effects : Preliminary studies suggest that G-130 may protect neuronal cells from excitotoxicity and oxidative damage, indicating potential applications in neurodegenerative diseases .
Case Studies
Several case studies have explored the efficacy of G-130 in different biological contexts:
- Cancer Treatment : A study involving xenograft models demonstrated that administration of G-130 significantly reduced tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis .
- Inflammatory Disorders : In a model of rheumatoid arthritis, G-130 treatment resulted in decreased joint swelling and reduced levels of pro-inflammatory cytokines, supporting its therapeutic potential in inflammatory diseases .
Propriétés
IUPAC Name |
8-[[2-[(3S,4R)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32ClFN6O4/c1-31(16-41)14-39(15-32(31,2)17-42)26-12-24(25(33)13-36-26)30(44)37-20-7-3-18-4-10-22-27(29(35)43)38-40(28(22)23(18)11-20)21-8-5-19(34)6-9-21/h3,5-9,11-13,41-42H,4,10,14-17H2,1-2H3,(H2,35,43)(H,37,44)/t31-,32+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOWWGNRWRLBSV-MEKGRNQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)CO)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(C[C@@]1(C)CO)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32ClFN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727008 | |
Record name | 8-({2-[(3R,4S)-3,4-Bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl}amino)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187460-81-6 | |
Record name | 8-({2-[(3R,4S)-3,4-Bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl}amino)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PF-184 a suitable candidate for inhaled drug delivery in the context of pulmonary inflammation?
A1: this compound is specifically designed for local delivery to the lungs, a crucial factor when targeting inflammatory pulmonary diseases. [] This is achieved through its high systemic clearance, which limits systemic exposure and maximizes the drug's effects within the airways. [] This targeted approach is particularly relevant in chronic obstructive pulmonary disease (COPD), where systemic inhibition of its target, IKK-2, could lead to undesirable side effects. []
Q2: How does this compound exert its anti-inflammatory effects?
A2: this compound acts as a potent and selective inhibitor of IKK-2, an enzyme central to the activation of the Nuclear factor-κB (NF-κB) pathway. [] This pathway plays a critical role in the inflammatory response, particularly in conditions like asthma and COPD. [] By inhibiting IKK-2, this compound disrupts the NF-κB pathway, leading to a reduction in inflammatory mediators like cytokines and a decrease in inflammatory cell infiltration. []
Q3: What evidence supports the efficacy of this compound in treating pulmonary inflammation?
A3: Preclinical studies using a rat model of lipopolysaccharide-induced neutrophilia demonstrated the anti-inflammatory efficacy of this compound. [] Intratracheal administration of this compound effectively attenuated lipopolysaccharide-induced cell infiltration and cytokine production in a dose-dependent manner. [] Importantly, the efficacy of this compound was comparable to intratracheally administered fluticasone propionate, a commonly used inhaled corticosteroid. [] This highlights the therapeutic potential of this compound as a novel inhaled treatment option for inflammatory pulmonary diseases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.